molecular formula C11H12ClN3O2S B14925340 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide

Katalognummer: B14925340
Molekulargewicht: 285.75 g/mol
InChI-Schlüssel: VMWKGADFKHCZBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-benzyl-4-chloro-3-pyrazolecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)acetamide
  • N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)benzenesulfonamide
  • N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)thiourea

Uniqueness

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H12ClN3O2S

Molekulargewicht

285.75 g/mol

IUPAC-Name

N-(1-benzyl-4-chloropyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c1-18(16,17)14-11-10(12)8-15(13-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)

InChI-Schlüssel

VMWKGADFKHCZBC-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=NN(C=C1Cl)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.